molecular formula C15H10O4 B183487 5,6-Dihydroxyflavone CAS No. 6665-66-3

5,6-Dihydroxyflavone

Cat. No. B183487
CAS RN: 6665-66-3
M. Wt: 254.24 g/mol
InChI Key: AGZAGADSYIYYCT-UHFFFAOYSA-N
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Description

5,6-Dihydroxyflavone is a type of flavone, a class of flavonoids . Flavonoids are known for their various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .


Synthesis Analysis

The synthesis of 5,6-Dihydroxyflavone has been carried out via several stages, including 2:6-dihydroxyacetophenone, 2-hydroxy-6-methoxyacetophenone, 2:5-dihydroxy-6-methoxyacetophenone, 2-hydroxy-5:6-dimethoxyacetophenone, 2-benzoyloxy-5:6-di-methoxyacetophenone, and 2-hydroxy-5:6-dimethoxydibenzoylmethane .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydroxyflavone is C15H10O4 . The InChIKey is AGZAGADSYIYYCT-UHFFFAOYSA-N . The molecular weight is 254.24 g/mol .


Chemical Reactions Analysis

5,6-Dihydroxyflavone has been found to be involved in various chemical reactions. For instance, it has been shown to be oxidized by several P450 enzymes and human liver microsomes .


Physical And Chemical Properties Analysis

5,6-Dihydroxyflavone has a molecular weight of 254.24 g/mol . Its exact mass and monoisotopic mass are 254.05790880 g/mol . It has a topological polar surface area of 66.8 Ų .

Scientific Research Applications

Antioxidant Activity

5,6-Dihydroxyflavone, also known as Baicalin, is a natural flavonoid extracted from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine . It has been proven to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Properties

Baicalin also exhibits anti-inflammatory properties . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis. Therefore, the anti-inflammatory properties of Baicalin can be beneficial in treating such conditions .

Anticancer Activity

Baicalin has been shown to have anticancer activities . It can inhibit the growth of cancer cells and induce apoptosis (programmed cell death), which is crucial in cancer treatment .

Antibacterial Properties

Baicalin has antibacterial properties . It can inhibit the growth of bacteria, making it potentially useful in treating bacterial infections .

Anti-Apoptotic Activity

Baicalin has anti-apoptotic properties . Apoptosis is the process of programmed cell death that occurs in multicellular organisms. Anti-apoptotic compounds can prevent cell death, which can be beneficial in certain conditions where excessive cell death is detrimental .

Enhancement of Stem Cell Proliferation and Differentiation

5,6-Dihydroxyflavone can improve the proliferation and differentiation capacities of human pluripotent stem cells (hiPSCs) . It can increase the efficiency of hematopoietic progenitor cell (HPC) and natural killer (NK) cell production from hiPSCs . This can be beneficial in stem cell research and therapy .

Inhibition of Tyrosinase

5,6-Dihydroxyflavone exhibits high inhibitory effects on tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, the pigment that gives color to our skin, hair, and eyes. Therefore, inhibitors of tyrosinase can be used in the treatment of disorders related to pigmentation .

Mechanism of Action

Target of Action

5,6-Dihydroxyflavone, also known as Baicalin, is a natural flavonoid extracted from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine . It has been proven to have various pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic ones .

Mode of Action

The compound has been identified as a direct and potent inhibitor of pyridoxal phosphatase (PDXP), a key enzyme that controls the levels of pyridoxal 5’-phosphate (PLP), the co-enzymatically active form of vitamin B6 . 5,6-Dihydroxyflavone binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Biochemical Pathways

The biochemical pathways affected by 5,6-Dihydroxyflavone are primarily related to its antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic activities . It has been shown to exhibit evident anticancer activities . The polyphenols derived from similar biochemical synthetic pathways have similar chemical structures .

Pharmacokinetics

It is known that liquid chromatography alone or together with mass spectrometry is the most commonly used method for the determination of baicalin .

Result of Action

The molecular and cellular effects of 5,6-Dihydroxyflavone’s action are primarily related to its inhibition of PDXP. In mouse hippocampal neurons, 7,8-DHF increases PLP in a PDXP-dependent manner . This discovery offers novel mechanistic insights into the controversy surrounding 7,8-DHF-mediated effects in the brain .

Action Environment

The action environment of 5,6-Dihydroxyflavone is primarily within the cellular environment, where it interacts with its target enzymes and proteinsIt is known that the compound is extracted from the roots of scutellaria baicalensis, a plant used in traditional chinese medicine , suggesting that the plant’s growth conditions could potentially influence the compound’s properties.

Safety and Hazards

5,6-Dihydroxyflavone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZAGADSYIYYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559248
Record name 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxyflavone

CAS RN

6665-66-3
Record name 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of 5,6-Dihydroxyflavone?

A1: 5,6-Dihydroxyflavone has demonstrated several promising biological activities in in vitro and in vivo studies. It has been shown to:

  • Inhibit Human T-cell Leukemia Virus Type 1 (HTLV-1) Replication: [] 5,6-Dihydroxyflavone, as part of the compound baicalin, demonstrated significant inhibition of HTLV-1 replication in infected T and B cells. This inhibition appears to be linked to the compound's ability to inhibit reverse transcriptase activity, a crucial enzyme for viral replication. []
  • Provide Neuroprotection in Traumatic Brain Injury: [, ] Studies using mouse models of traumatic brain injury (TBI) have indicated that baicalin, which contains 5,6-Dihydroxyflavone, may offer neuroprotective effects. These effects are thought to be mediated through the activation of the Akt/Nrf2 pathway, leading to reduced brain edema, apoptosis, and oxidative stress. [, ]
  • Inhibit Fat Accumulation in Adipocytes: [, ] Research suggests that both shikonin (containing 5,6-Dihydroxyflavone) and baicalin can inhibit fat droplet formation and triglyceride accumulation in 3T3-L1 adipocytes. This anti-obesity effect is linked to the downregulation of key genes and transcription factors involved in adipogenesis, including PPARγ and C/EBPα. [, ]

Q2: What is the structural characterization of 5,6-Dihydroxyflavone?

A2: 5,6-Dihydroxyflavone is a flavonoid compound. While its specific molecular formula and weight are not provided in the abstracts, its structure is described as a flavone with hydroxyl groups at positions 5 and 6. Detailed spectroscopic data, including 1H and 13C-NMR, have been used to elucidate its structure. [] A benzyloxy derivative of 5,6-dihydroxyflavone was characterized using X-ray crystallography. []

Q3: What are the structure-activity relationships (SAR) associated with 5,6-Dihydroxyflavone and its analogs?

A3: While the provided abstracts don't delve deep into specific SAR studies for 5,6-Dihydroxyflavone, research on structurally related hydroxyflavones offers some insights:

  • Hydroxyl Group Position and Antioxidant Activity: The position of hydroxyl groups on the flavonoid core structure significantly influences their antioxidant properties. [] This suggests that modifications to the hydroxyl groups of 5,6-Dihydroxyflavone could alter its antioxidant activity.
  • Substitution and Anticancer Effects: A study investigating a range of flavonoids, including 5,6-Dihydroxyflavone, on melanoma cells suggests that the flavonoid core and the presence of hydroxyl groups play a crucial role in their anticancer activity. []

Q4: What analytical methods are employed to characterize and quantify 5,6-Dihydroxyflavone?

A4: Various analytical techniques are used to identify and quantify 5,6-Dihydroxyflavone and its derivatives:

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common approach for the detection and quantification of baicalin, which contains 5,6-Dihydroxyflavone. []
  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C-NMR, is essential for structural elucidation. [] Additionally, UV-Vis and Infrared (IR) spectroscopy can provide valuable information about the compound's functional groups and overall structure. []

Q5: What are the potential therapeutic applications of 5,6-Dihydroxyflavone?

A5: Based on the available research, 5,6-Dihydroxyflavone and its derivatives show promise for therapeutic applications in various areas:

  • Neurodegenerative Diseases: The neuroprotective effects observed with baicalin in TBI models suggest potential applications in conditions like stroke, Alzheimer's disease, and Parkinson's disease. [, ] Further research is crucial to confirm these effects and explore potential therapeutic strategies.

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